molecular formula C12H16N2O2 B1655489 Phenylacetylglycine dimethylamide CAS No. 3738-06-5

Phenylacetylglycine dimethylamide

Cat. No.: B1655489
CAS No.: 3738-06-5
M. Wt: 220.27 g/mol
InChI Key: KEVKBVWYVMVEBG-UHFFFAOYSA-N
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Description

Phenylacetylglycine dimethylamide is a chemical compound with the molecular formula C12H16N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylacetylglycine dimethylamide can be synthesized through the acylation of glycine with phenylacetyl chloride under Schotten-Baumann conditions. This involves the reaction of glycine with phenylacetyl chloride in the presence of a base, such as sodium hydroxide, to form phenylacetylglycine. The resulting compound is then reacted with dimethylamine to produce this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Phenylacetylglycine dimethylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Phenylacetylglycine dimethylamide can be compared with other similar compounds, such as phenylacetylglutamine and phenylacetylglycine. These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique in its specific interactions with adrenergic receptors and its potential therapeutic applications .

Comparison with Similar Compounds

Properties

CAS No.

3738-06-5

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(N-acetylanilino)-N,N-dimethylacetamide

InChI

InChI=1S/C12H16N2O2/c1-10(15)14(9-12(16)13(2)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3

InChI Key

KEVKBVWYVMVEBG-UHFFFAOYSA-N

SMILES

CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1

Canonical SMILES

CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1

3738-06-5

sequence

G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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